molecular formula C15H10Cl2O3 B12317085 1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione CAS No. 58483-28-6

1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

Cat. No.: B12317085
CAS No.: 58483-28-6
M. Wt: 309.1 g/mol
InChI Key: BXDHAIRAJOLANA-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorinated hydroxyphenyl group and a phenylpropane-1,3-dione moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione is unique due to its dichloro substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58483-28-6

Molecular Formula

C15H10Cl2O3

Molecular Weight

309.1 g/mol

IUPAC Name

1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C15H10Cl2O3/c16-10-6-11(15(20)12(17)7-10)14(19)8-13(18)9-4-2-1-3-5-9/h1-7,20H,8H2

InChI Key

BXDHAIRAJOLANA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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